molecular formula C7H13N3 B1289926 (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1007540-20-6

(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1289926
CAS No.: 1007540-20-6
M. Wt: 139.2 g/mol
InChI Key: OMBFBHQSTJWJJK-UHFFFAOYSA-N
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Description

(3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine: is a heterocyclic compound belonging to the pyrazole family. It is characterized by a pyrazole ring substituted with an ethyl group at the third position, a methyl group at the first position, and a methanamine group at the fourth position.

Mechanism of Action

Target of Action

The primary targets of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine are currently unknown. This compound is a derivative of the pyrazole class, which has been found in many important synthetic drug molecules . Pyrazole derivatives have been shown to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 139.2 , which could influence its pharmacokinetic properties

Result of Action

Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s storage temperature is room temperature , suggesting that it could be stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Due to its structural features, this compound is being explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

Comparison with Similar Compounds

  • (3-ethyl-1H-pyrazol-4-yl)methanamine
  • (3-methyl-1H-pyrazol-4-yl)methanamine
  • (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine

Comparison:

Properties

IUPAC Name

(3-ethyl-1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-7-6(4-8)5-10(2)9-7/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBFBHQSTJWJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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